molecular formula C8H17NO2 B1475196 (3R,4S)-4-ethoxy-N-ethyloxolan-3-amine CAS No. 2208139-06-2

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine

Cat. No.: B1475196
CAS No.: 2208139-06-2
M. Wt: 159.23 g/mol
InChI Key: IATFNJLKKDVWQI-HTQZYQBOSA-N
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Description

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine is a chemical compound that belongs to the class of tetrahydrofuran derivatives It is characterized by the presence of an ethoxy group and an ethylamine group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-ethoxy-N-ethyloxolan-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The starting material, often a suitable diol or halide, undergoes cyclization to form the tetrahydrofuran ring.

    Introduction of the Ethoxy Group: An ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

    Amination: The ethylamine group is introduced via an amination reaction, often using ethylamine and a suitable catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The ethoxy and ethylamine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-ethoxy-N-ethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simple cyclic ether used as a solvent and chemical intermediate.

    Ethylamine: A primary amine used in organic synthesis and as a building block for pharmaceuticals.

    4-ethoxy-N-ethyltetrahydrofuran: A related compound without the hydrochloride salt form.

Uniqueness

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrochloride salt form enhances its solubility and stability, making it suitable for use in different research and industrial applications.

Properties

IUPAC Name

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-9-7-5-10-6-8(7)11-4-2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFNJLKKDVWQI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1COC[C@H]1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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